N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic carboxamide derivative featuring a tetrazole core substituted with a 4-(trifluoromethoxy)phenyl group at position 2 and a 5-chloro-2-hydroxyphenyl carboxamide moiety at position 3.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O3/c16-8-1-6-12(25)11(7-8)20-14(26)13-21-23-24(22-13)9-2-4-10(5-3-9)27-15(17,18)19/h1-7,25H,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPRKSYGHQSNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, including antiallergic, anti-inflammatory, and potential neuroprotective effects, supported by various research findings and case studies.
- Molecular Formula : C15H9ClF3N5O3
- Molecular Weight : 399.71 g/mol
- CAS Number : 1396799-19-1
Antiallergic Activity
Research has demonstrated that tetrazole derivatives exhibit notable antiallergic properties. A study established a relationship between the structure of similar compounds and their effectiveness in the rat passive cutaneous anaphylaxis (PCA) test. For instance, certain derivatives showed an ID50 value of 0.16 mg/kg when administered intravenously, making them significantly more potent than established antiallergic medications like disodium cromoglycate (DSCG) .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory activity. Mechanistic studies suggest that it may inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response. This inhibition could potentially reduce the production of pro-inflammatory cytokines and other mediators .
Neuroprotective Potential
Recent research has highlighted the neuroprotective properties of tetrazole derivatives, including this compound. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage and may improve cognitive function in animal models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how structural variations influence biological activity. The presence of specific functional groups, such as chloro and trifluoromethoxy substituents, has been correlated with enhanced potency against various biological targets .
| Compound | ID50 (mg/kg) | Activity Type |
|---|---|---|
| 1 | 0.16 | Antiallergic |
| 2 | 0.23 | Neuroprotective |
| 3 | 0.30 | Anti-inflammatory |
Case Studies
- Antiallergic Evaluation : A series of tetrazole derivatives were tested for their antiallergic activity using the PCA model. The results indicated that modifications at specific positions on the tetrazole ring significantly affected their potency .
- Neuroprotective Study : In a study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in improved learning and memory outcomes compared to control groups .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
The following table summarizes key structural and synthetic differences between the target compound and related carboxamide derivatives:
Key Structural and Functional Comparisons
Heterocyclic Core
- Tetrazole (Target Compound): Known for metabolic resistance to oxidative degradation compared to thiophene or thiadiazole cores .
- Thiazole/Thiophene (): Thiophene derivatives exhibit π-stacking capabilities, aiding in hydrophobic interactions, while thiazole rings may improve antibacterial specificity .
- Thiadiazole (): The thioxo group in thiadiazole derivatives contributes to redox activity, useful in antimicrobial applications .
Substituent Effects
- Trifluoromethoxy vs. Trifluoromethyl (Target vs.
- Chloro-Hydroxyphenyl (Target) vs. Chloro-Phenyl (): The ortho-hydroxyl group in the target compound may enhance solubility via hydrogen bonding, unlike the chloro-phenyl group in , which is more lipophilic .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization parameters for synthesizing N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?
- Synthesis Steps :
- Tetrazole Ring Formation : Use sodium azide (NaN₃) under reflux with nitriles or amides in polar aprotic solvents (e.g., DMF) to generate the tetrazole core.
- Coupling Reactions : Introduce substituents via Ullmann or Suzuki-Miyaura coupling for aryl group attachment. For the 5-chloro-2-hydroxyphenyl moiety, protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions .
- Carboxamide Formation : Activate the tetrazole-5-carboxylic acid intermediate using carbodiimides (e.g., EDC/HOBt) for coupling with the aniline derivative.
- Optimization :
- Temperature : Maintain 80–100°C during coupling to ensure reactivity without decomposition.
- Solvent Choice : Use DCM or THF for coupling steps to balance solubility and reaction efficiency.
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >75% purity before final coupling .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl protons (δ 9.5–10.5 ppm, broad singlet).
- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and tetrazole carbons at 150–155 ppm.
- Mass Spectrometry (HRMS) : Use ESI+ mode to observe [M+H]⁺ peaks; theoretical mass should match within 3 ppm error.
- HPLC-PDA : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Stability Challenges :
- Hydrolysis of the trifluoromethoxy group in aqueous solutions (pH < 5 or > 9).
- Photo-degradation of the tetrazole ring under UV light.
- Storage Recommendations :
- Store as a lyophilized powder at –20°C in amber vials.
- For solutions, use anhydrous DMSO (stored under nitrogen) to prevent moisture ingress .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Case Example : If in vitro assays show IC₅₀ = 50 nM for a kinase target, but in vivo efficacy is poor:
Pharmacokinetic Analysis : Measure plasma half-life (t½) and bioavailability. Low t½ may require prodrug derivatization (e.g., esterification of the hydroxyl group).
Metabolite Screening : Use LC-MS/MS to identify inactive metabolites (e.g., glucuronidated or oxidized derivatives).
Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity for a target enzyme?
- SAR Design :
- Tetrazole Modifications : Replace the 5-chloro-2-hydroxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.
- Trifluoromethoxy Group : Compare with CF₃ or OCH₃ analogs to evaluate steric vs. electronic effects on enzyme inhibition.
- Experimental Validation :
- Enzyme Assays : Use fluorescence polarization or TR-FRET to measure Ki values.
- Molecular Docking : Perform simulations with X-ray crystallography data (PDB) to predict binding modes .
Q. What methodologies address discrepancies in crystallographic data during structural elucidation?
- Problem : Poor resolution (>1.5 Å) due to crystal twinning or disorder.
- Solutions :
Crystallization Optimization : Use vapor diffusion with PEG 4000 as a precipitant; adjust pH to 6.5–7.0.
Data Collection : Collect high-resolution data (≤0.8 Å) at synchrotron facilities.
Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
Methodological Challenges and Solutions
Q. How to design a robust assay for evaluating the compound’s interaction with cytochrome P450 enzymes?
- Assay Protocol :
Recombinant CYP Isozymes : Use Supersomes™ (CYP3A4, 2D6) in 96-well plates.
Incubation : 37°C, 30 min with NADPH-regenerating system.
Detection : LC-MS/MS quantification of metabolite formation (e.g., hydroxylated derivatives).
- Data Interpretation : Calculate IC₅₀ values and assess time-dependent inhibition (TDI) using a pre-incubation step .
Q. What statistical approaches reconcile conflicting results in dose-response studies across multiple cell lines?
- Approach :
- ANOVA with Tukey’s Test : Identify significant differences (p < 0.05) in IC₅₀ values between cell lines.
- Principal Component Analysis (PCA) : Cluster cell lines based on genomic or proteomic profiles to explain resistance/sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
